

Spectroscopic Data and Analysis of (R)-Isochroman-4-ol: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-Isochroman-4-ol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Isochroman-4-ol**. Due to the limited availability of published experimental spectra specifically for the (R)-enantiomer, this document presents data for the parent compound, isochroman, as a reference point. The guide outlines the expected spectral characteristics of **(R)-Isochroman-4-ol** based on this related structure and fundamental principles of spectroscopy. It also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar molecules.

Introduction to (R)-Isochroman-4-ol

(R)-Isochroman-4-ol is a chiral organic compound belonging to the isochroman class of heterocyclic compounds. The isochroman skeleton is found in a variety of natural products and pharmacologically active molecules. The presence of a hydroxyl group and a chiral center at the C-4 position makes **(R)-Isochroman-4-ol** a valuable building block in asymmetric synthesis and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry.

Spectroscopic Data

While specific experimental data for **(R)-Isochroman-4-ol** is not readily available in public databases, the following sections provide data for the closely related compound, isochroman.



This information serves as a valuable reference for predicting the spectral features of **(R)-Isochroman-4-oI**. The primary difference in the spectra will arise from the presence of the hydroxyl group at the C-4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data for **(R)-Isochroman-4-ol**:

The ¹H NMR spectrum of **(R)-Isochroman-4-ol** is expected to be similar to that of isochroman, with the key difference being the signals associated with the C-4 proton and the hydroxyl proton.

- Aromatic Protons: Multiplets in the aromatic region (typically δ 7.0-7.5 ppm).
- Benzylic Protons (C-1): A singlet or AB quartet for the two protons at the C-1 position.
- Methylene Protons (C-3): A multiplet for the two protons at the C-3 position.
- Methine Proton (C-4): A multiplet for the proton at the C-4 position, coupled to the protons at C-3. Its chemical shift will be significantly downfield compared to the corresponding position in isochroman due to the deshielding effect of the adjacent hydroxyl group.
- Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

Reference ¹H NMR Data for Isochroman:



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.09	m	1H	Aromatic CH
7.07	m	1H	Aromatic CH
7.03	m	1H	Aromatic CH
6.871	m	1H	Aromatic CH
4.678	S	2H	O-CH ₂ (C-1)
3.869	t	2H	Ar-CH2-CH2-O
2.749	t	2H	Ar-CH2-CH2-O

Expected ¹³C NMR Spectral Data for **(R)-Isochroman-4-ol**:

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The most significant difference compared to isochroman will be the chemical shift of the C-4 carbon.

- Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).
- Benzylic Carbon (C-1): A signal for the benzylic carbon.
- Methylene Carbon (C-3): A signal for the methylene carbon adjacent to the chiral center.
- Methine Carbon (C-4): The signal for this carbon will be shifted significantly downfield (typically δ 60-80 ppm) due to the direct attachment of the electronegative oxygen atom of the hydroxyl group.

Reference ¹³C NMR Data for Isochroman:



Chemical Shift (ppm)	Assignment
134.5	Quaternary Aromatic C
132.0	Quaternary Aromatic C
128.8	Aromatic CH
126.5	Aromatic CH
125.8	Aromatic CH
121.2	Aromatic CH
67.8	O-CH ₂ (C-1)
64.9	O-CH ₂ (C-3)
28.3	Ar-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of **(R)-Isochroman-4-ol** that is absent in isochroman will be the O-H stretching vibration.

Expected IR Spectral Data for (R)-Isochroman-4-ol:

Wavenumber (cm⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Weak	C=C stretch (aromatic ring)
1250-1000	Strong	C-O stretch (ether and alcohol)

Reference IR Data for Isochroman:



A reference IR spectrum for isochroman is available and shows characteristic peaks for aromatic and aliphatic C-H stretching, C=C aromatic stretching, and C-O ether stretching, but lacks the broad O-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data for (R)-Isochroman-4-ol:

- Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (R)-Isochroman-4-ol (C₉H₁₀O₂), which is 150.17 g/mol.
- Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, leading to a significant peak at m/z 132. Other fragments may arise from the cleavage of the heterocyclic ring.

Reference Mass Spectrometry Data for Isochroman:

The mass spectrum of isochroman shows a molecular ion peak at m/z 134, corresponding to its molecular weight ($C_9H_{10}O$).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound like **(R)**-Isochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified (R)-Isochroman-4-ol sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.



- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
 - Acquire the Free Induction Decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.



- Place a small amount of the solid or liquid (R)-Isochroman-4-ol sample directly onto the ATR crystal.
- For a solid sample, lower the press arm to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place the sample on the crystal as described above.
 - Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
- · Data Processing and Analysis:
 - The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the peak positions to correlation charts.

Mass Spectrometry (MS)

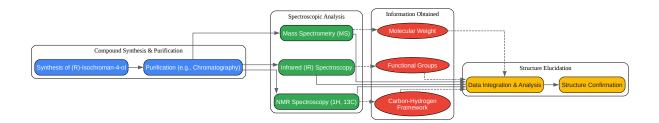
- Sample Preparation:
 - Prepare a dilute solution of (R)-Isochroman-4-ol in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of μg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
- Instrument Setup and Data Acquisition (using Electrospray Ionization ESI):
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.



- Optimize the ion source parameters, such as capillary voltage, nebulizing gas pressure,
 and drying gas temperature, to achieve a stable and strong signal for the molecular ion.
- Acquire the mass spectrum in the desired mass range.
- Data Analysis:
 - Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻ in ESI) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. If tandem mass spectrometry (MS/MS) is performed, specific precursor ions can be isolated and fragmented to elucidate structural details.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic characterization of **(R)-Isochroman-4-ol**. For definitive structural confirmation, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound. The provided reference data and protocols offer a robust framework for researchers to conduct and interpret their own analyses.

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